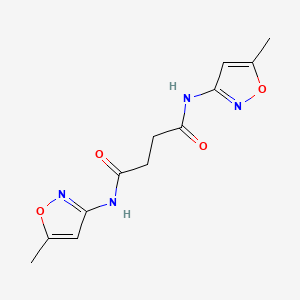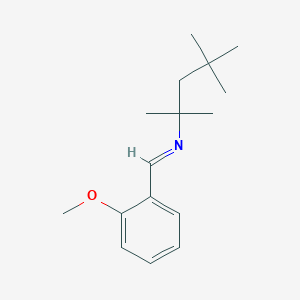![molecular formula C16H22N2O2S B5868753 N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide, commonly known as MCTH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MCTH belongs to the class of thiosemicarbazones, which are known for their antitumor and antiviral properties.
Scientific Research Applications
MCTH has been extensively studied for its potential therapeutic applications in various diseases, including cancer and viral infections. Several studies have shown that MCTH exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. MCTH has also been shown to inhibit the replication of hepatitis C virus and dengue virus.
Mechanism of Action
The exact mechanism of action of MCTH is not fully understood. However, it is believed to exert its antitumor and antiviral effects by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. MCTH also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MCTH has been shown to induce oxidative stress and DNA damage in cancer cells. It also activates the p53 pathway, a tumor suppressor pathway that regulates cell cycle and apoptosis. MCTH has been shown to inhibit the proliferation and migration of cancer cells and induce cell cycle arrest at the G1 phase.
Advantages and Limitations for Lab Experiments
MCTH has several advantages for lab experiments, including its low toxicity and high solubility in water. However, MCTH has some limitations, including its instability in acidic conditions and its sensitivity to light and heat.
Future Directions
There are several future directions for MCTH research. One potential application is in the treatment of viral infections, particularly hepatitis C and dengue virus. MCTH can also be further studied for its potential use in combination therapy with other chemotherapeutic agents. Additionally, the development of more stable and potent analogs of MCTH can be explored for its potential therapeutic applications.
Conclusion:
In conclusion, MCTH is a promising chemical compound that has shown potential therapeutic applications in cancer and viral infections. Its mechanism of action and biochemical and physiological effects have been extensively studied, and its advantages and limitations for lab experiments have been identified. Further research is needed to explore its potential in combination therapy and the development of more stable and potent analogs.
Synthesis Methods
MCTH can be synthesized by reacting 4-methylthiobenzoyl hydrazide with cyclohexanone in the presence of acetic acid and sodium acetate. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization.
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)sulfanylacetyl]cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-12-7-9-14(10-8-12)21-11-15(19)17-18-16(20)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZQHHAGTNFLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)
![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)
![N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5868745.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)

